N-(diphenylphosphino)piperidine CAS number and synonyms
N-(diphenylphosphino)piperidine CAS number and synonyms
An In-depth Technical Guide to N-(Diphenylphosphino)piperidine
This guide provides a comprehensive technical overview of N-(diphenylphosphino)piperidine, a member of the aminophosphine ligand family. Given the relative scarcity of dedicated literature on this specific molecule, this document synthesizes direct information where available with field-proven insights from structurally related and well-documented analogues. The principles, experimental approaches, and applications discussed are grounded in the established chemistry of phosphine ligands and are intended to provide a robust framework for researchers, scientists, and drug development professionals.
Chemical Identity and Nomenclature
N-(diphenylphosphino)piperidine, systematically named 1-(diphenylphosphino)piperidine, is a tertiary phosphine featuring a diphenylphosphino group attached to the nitrogen atom of a piperidine ring.
Table 1: Compound Identification
| Property | Value | Source |
| Systematic Name | 1-(Diphenylphosphino)piperidine | IUPAC Nomenclature |
| Common Synonyms | N-Piperidinodiphenylphosphine | - |
| Molecular Formula | C₁₇H₂₀NP | - |
| Molecular Weight | 269.32 g/mol | - |
| CAS Number | Not readily available | - |
| Related CAS Number | 35259-94-0 (for the thiolated analogue, 1-(diphenylphosphinothioyl)piperidine) | [1] |
The lack of a dedicated CAS number in common databases suggests that 1-(diphenylphosphino)piperidine is not as extensively commercialized or studied as some other phosphine ligands. However, its synthesis and reactivity can be reliably predicted from fundamental chemical principles and comparison with analogous compounds.
**2. Synthesis and Handling
The synthesis of aminophosphines like 1-(diphenylphosphino)piperidine is typically achieved through the reaction of a secondary amine with a chlorophosphine in the presence of a base to neutralize the hydrogen chloride byproduct.
Proposed Synthetic Protocol
This protocol is based on the well-established synthesis of related aminophosphines, such as N,N'-bis(diphenylphosphino)piperazine.[2]
Reaction:
C₅H₁₀NH + (C₆H₅)₂PCl + (C₂H₅)₃N → C₅H₁₀NP(C₆H₅)₂ + (C₂H₅)₃N·HCl
Materials:
-
Piperidine (distilled)
-
Chlorodiphenylphosphine
-
Triethylamine (TEA, distilled)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
-
Cannula for liquid transfer
-
Filter cannula
Step-by-Step Methodology:
-
Inert Atmosphere: All glassware should be oven-dried and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques, as chlorodiphenylphosphine is reactive with moisture and the product is susceptible to oxidation.
-
Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.
-
Addition of Chlorophosphine: Add chlorodiphenylphosphine (1.0 equivalent) dropwise to the stirred solution via a syringe or dropping funnel over 30 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure complete reaction.
-
Work-up:
-
The triethylammonium chloride precipitate is removed by filtration under inert atmosphere using a filter cannula.
-
The solvent is removed from the filtrate in vacuo to yield the crude product.
-
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., hexane) or by vacuum distillation, depending on its physical state.
Handling and Storage
Trivalent phosphines are prone to oxidation. Therefore, 1-(diphenylphosphino)piperidine should be handled and stored under an inert atmosphere. It should be kept in a tightly sealed container in a cool, dry place.
Spectroscopic and Structural Properties
Direct spectroscopic data for 1-(diphenylphosphino)piperidine is not widely published. The following data is projected based on known values for similar diphenylphosphino and piperidine-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Coupling Constants | Rationale/Comments |
| ³¹P | +40 to +60 | - | The chemical shift is characteristic of aminophosphines. |
| ¹H | 7.2 - 7.8 (m, 10H, P-Ph) | - | Aromatic protons of the phenyl groups. |
| 2.8 - 3.2 (m, 4H, N-CH₂) | J(H-P) ≈ 2-5 Hz | Piperidine protons adjacent to nitrogen, potentially showing coupling to phosphorus. | |
| 1.4 - 1.7 (m, 6H, -CH₂) | - | Remaining piperidine protons. | |
| ¹³C | 130 - 140 (d, ipso-C) | ¹J(C-P) ≈ 20-30 Hz | Aromatic carbons directly attached to phosphorus. |
| 128 - 132 (m, ortho, meta, para-C) | J(C-P) may be observed | Other aromatic carbons. | |
| ~50 (d, N-CH₂) | ²J(C-P) ≈ 15-25 Hz | Piperidine carbons adjacent to nitrogen, showing two-bond coupling to phosphorus. | |
| ~26 (s, meta-CH₂) | - | - | |
| ~24 (s, para-CH₂) | - | - |
Structural Characteristics
The molecular geometry around the phosphorus atom is expected to be pyramidal, with the lone pair of electrons occupying one of the vertices. The P-N bond length is anticipated to be around 1.70 Å.[2] The piperidine ring will likely adopt a chair conformation.
Reactivity and Catalytic Applications
The chemistry of 1-(diphenylphosphino)piperidine is dominated by the nucleophilic lone pair on the phosphorus atom and the reactivity of the P-N bond.
Ligand in Homogeneous Catalysis
As a monodentate phosphine ligand, 1-(diphenylphosphino)piperidine can be utilized in a variety of transition metal-catalyzed reactions. The electronic and steric properties of the ligand, influenced by the piperidine moiety, can affect the activity and selectivity of the metal catalyst.
Potential Applications:
-
Palladium-Catalyzed Cross-Coupling Reactions: Ligands of this type are employed in Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions.[3] They play a crucial role in stabilizing the active metal center and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Hydroformylation: Rhodium complexes with phosphine ligands are widely used for the hydroformylation of alkenes.
-
Hydrogenation: Chiral versions of aminophosphine ligands are used in asymmetric hydrogenation reactions.
Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction where 'L' can be a phosphine ligand like 1-(diphenylphosphino)piperidine.
Reactivity of the P-N Bond
The phosphorus-nitrogen bond in aminophosphines is susceptible to cleavage by nucleophiles and protic reagents.[4][5] This reactivity can be both a challenge and a synthetic opportunity. For instance, alcohols can cleave the P-N bond, and this reaction can sometimes be reversible.[4][5]
Diagram 2: Synthesis and Key Reactions of 1-(Diphenylphosphino)piperidine
Caption: A diagram illustrating the synthesis and primary reactions of 1-(diphenylphosphino)piperidine.
Safety and Toxicology
A comprehensive safety assessment must consider the hazards of the starting materials, the product class, and potential byproducts.
-
Piperidine: It is a flammable liquid and is toxic and corrosive. It can cause severe skin burns and eye damage.[6]
-
Chlorodiphenylphosphine: This reagent is corrosive and reacts with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Organophosphorus Compounds: Many organophosphorus compounds are neurotoxins. While trivalent phosphines are generally less toxic than their pentavalent counterparts (e.g., phosphine oxides and phosphonates), they should still be handled with care.
Recommended PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Work should be conducted in a well-ventilated fume hood.
Conclusion
N-(diphenylphosphino)piperidine is a structurally simple yet potentially versatile aminophosphine ligand. While not as extensively documented as some other phosphines, its synthesis, properties, and reactivity can be reliably inferred from the well-established chemistry of related compounds. Its primary utility lies in its potential as a ligand in homogeneous catalysis, where the interplay of its steric and electronic properties can be harnessed to influence catalytic performance. Further research into the coordination chemistry and catalytic applications of this specific ligand could reveal unique and valuable properties.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
(n.d.). Safety data sheet. Retrieved from [Link]
-
SpectraBase. (n.d.). Piperidine, 1-[3-(diphenylphosphinyl)-2-propenyl]-, (E)- - Optional[13C NMR]. Retrieved from [Link]
- Balakrishna, M. S., George, P. P., & Mague, J. T. (2003). Synthesis and single crystal X-ray structure of N,N'-bis(diphenylphosphino)piperazine. Journal of Chemical Research, (9), 576-577.
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
(2025, April 1). SAFETY DATA SHEET. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]
-
(2023, January 21). SAFETY DATA SHEET Phosphine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylpiperidine. Retrieved from [Link]
- Štěpnička, P., & Císařová, I. (2017). Synthesis and characterization of 1'-(diphenylphosphino)-1-isocyanoferrocene, an organometallic ligand combining two different soft donor moieties, and its Group 11 metal complexes. Dalton Transactions, 46(30), 10026-10039.
-
National Center for Biotechnology Information. (2025, June 17). Phosphorylation of nucleosides by P-N bond species generated from prebiotic reduced phosphorus sources. Retrieved from [Link]
-
Graz University of Technology. (2024, February 1). Design, synthesis and catalytic application of water-soluble 1,1′-bis(diphenylphosphino)ferrocene ligands. Retrieved from [Link]
-
Lirias. (2011, November 10). Reactivity of Amino Acid Nucleoside Phosphoramidates: A Mechanistic Quantum Chemical Study. Retrieved from [Link]
-
Semantic Scholar. (2023, October 19). Ring-Opening Reaction of 1-Phospha-2-Azanorbornenes via P-N Bond Cleavage and Reversibility Studies. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, November 9). P–C, P–N, and M–N Bond Formation Processes in Reactions of Heterometallic Phosphinidene-Bridged MoMn and MoRe Complexes with Diazoalkanes and Organic Azides to Build Three- to Five-Membered Phosphametallacycles. Retrieved from [Link]
-
Royal Society of Chemistry. (2017, July 18). Synthesis and characterization of 1′-(diphenylphosphino)-1-isocyanoferrocene, an organometallic ligand combining two different soft donor moieties, and its Group 11 metal complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ring-Opening Reaction of 1-Phospha-2-Azanorbornenes via P-N Bond Cleavage and Reversibility Studies. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ring-Opening Reaction of 1-Phospha-2-Azanorbornenes via P-N Bond Cleavage and Reversibility Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]
